Cas no 2228845-27-8 (3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid)

3-(Dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid is a specialized organic compound featuring a dimethyl-substituted oxazole ring linked to a dimethylpropanoic acid moiety. This structure imparts unique reactivity and functional properties, making it valuable in synthetic chemistry and pharmaceutical applications. The oxazole ring contributes to its stability and potential as a heterocyclic building block, while the carboxylic acid group enhances its versatility for further derivatization. Its rigid, sterically hindered framework may also influence selectivity in catalytic or binding interactions. The compound is particularly useful in medicinal chemistry for designing bioactive molecules due to its balanced lipophilicity and structural diversity. Proper handling requires standard laboratory precautions for carboxylic acid derivatives.
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid structure
2228845-27-8 structure
Product name:3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
CAS No:2228845-27-8
MF:C10H15NO3
Molecular Weight:197.231003046036
CID:6255613
PubChem ID:165722765

3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
    • 2228845-27-8
    • EN300-1754569
    • インチ: 1S/C10H15NO3/c1-6-7(2)14-8(11-6)5-10(3,4)9(12)13/h5H2,1-4H3,(H,12,13)
    • InChIKey: JXWZOXZMQVKAAW-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C)N=C1CC(C(=O)O)(C)C

計算された属性

  • 精确分子量: 197.10519334g/mol
  • 同位素质量: 197.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 227
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 63.3Ų

3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1754569-0.25g
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
2228845-27-8
0.25g
$1774.0 2023-09-20
Enamine
EN300-1754569-0.1g
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
2228845-27-8
0.1g
$1697.0 2023-09-20
Enamine
EN300-1754569-0.5g
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
2228845-27-8
0.5g
$1851.0 2023-09-20
Enamine
EN300-1754569-0.05g
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
2228845-27-8
0.05g
$1620.0 2023-09-20
Enamine
EN300-1754569-10g
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
2228845-27-8
10g
$8295.0 2023-09-20
Enamine
EN300-1754569-2.5g
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
2228845-27-8
2.5g
$3782.0 2023-09-20
Enamine
EN300-1754569-10.0g
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
2228845-27-8
10g
$8295.0 2023-06-03
Enamine
EN300-1754569-1.0g
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
2228845-27-8
1g
$1929.0 2023-06-03
Enamine
EN300-1754569-5.0g
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
2228845-27-8
5g
$5594.0 2023-06-03
Enamine
EN300-1754569-5g
3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid
2228845-27-8
5g
$5594.0 2023-09-20

3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid 関連文献

3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acidに関する追加情報

3-(Dimethyl-1,3-Oxazol-2-yl)-2,2-Dimethylpropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2228845-27-8, known as 3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a dimethyl oxazole ring with a branched propanoic acid moiety. The oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom, is a key feature of this molecule and contributes to its diverse chemical properties.

Recent studies have highlighted the potential of 3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid in drug discovery and development. Researchers have explored its role as a lead compound in the design of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The molecule's ability to interact with specific biological targets, such as enzymes and receptors, makes it an intriguing candidate for further investigation.

The synthesis of 3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid involves a multi-step process that typically begins with the preparation of the oxazole ring. This is often achieved through cyclization reactions involving aldehydes or ketones and ammonia derivatives. The subsequent functionalization steps involve the introduction of the dimethyl groups and the propanoic acid moiety, which are critical for determining the molecule's physicochemical properties.

One of the most notable aspects of this compound is its biological activity. Experimental data suggest that it exhibits potent inhibitory effects against certain enzymes associated with inflammatory processes. For instance, studies have demonstrated its ability to suppress the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This property positions it as a potential candidate for the development of anti-inflammatory drugs.

In addition to its pharmacological applications, 3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid has also been investigated for its role in material science. Its unique structure allows for the formation of stable complexes with metal ions, making it a promising material for applications in catalysis and sensing technologies.

The molecular structure of this compound plays a crucial role in determining its chemical reactivity and biological activity. The oxazole ring contributes to its aromaticity and stability, while the branched propanoic acid group enhances its solubility and bioavailability. These characteristics make it an ideal scaffold for further chemical modifications aimed at optimizing its therapeutic potential.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid. These studies have provided insights into its electronic structure and interaction patterns with biological targets. For example, molecular docking simulations have revealed potential binding modes with key drug targets such as G-protein coupled receptors (GPCRs), suggesting new avenues for drug design.

In conclusion, 3-(dimethyl-1,3-oxazol-2-yl)-2,2-dimethylpropanoic acid is a versatile compound with significant potential in various scientific domains. Its unique structure and diverse functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing both chemistry and medicine.

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